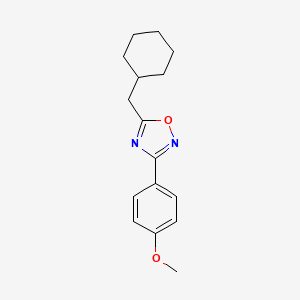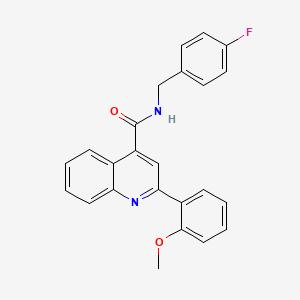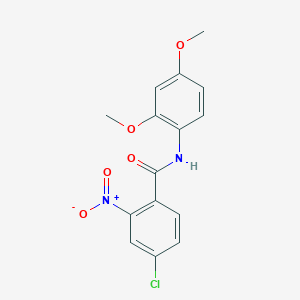![molecular formula C22H18N2O2 B5863550 2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5863550.png)
2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide (MBB) is a chemical compound that has been extensively studied for its potential applications in scientific research. MBB is a benzoxazole derivative and is classified as a fluorescent probe due to its unique optical properties.
科学研究应用
2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been widely used as a fluorescent probe for the detection of protein conformational changes, protein-protein interactions, and enzyme activity. It has been used to study the folding and unfolding of proteins, the binding of ligands to proteins, and the activity of enzymes such as proteases and kinases. This compound has also been used to study the dynamics of lipid membranes and the interactions between lipids and proteins.
作用机制
2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide interacts with proteins and other biomolecules by forming a non-covalent bond. The fluorescence of this compound is sensitive to the microenvironment of the molecule it is bound to, such as pH, polarity, and viscosity. When this compound binds to a protein or other biomolecule, the fluorescence of this compound changes, providing information about the microenvironment of the molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used in live cell imaging studies to monitor protein dynamics and interactions in real-time. This compound has also been used in in vitro studies to investigate the structure and function of proteins and other biomolecules.
实验室实验的优点和局限性
The advantages of using 2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide as a fluorescent probe include its high sensitivity, low toxicity, and compatibility with a wide range of biological samples. However, this compound has some limitations, including its sensitivity to environmental factors such as pH and temperature, which can affect its fluorescence properties. This compound also has a limited range of excitation and emission wavelengths, which may limit its use in some experiments.
未来方向
There are several future directions for research on 2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide. One area of research is the development of new derivatives of this compound with improved fluorescence properties and sensitivity. Another area of research is the application of this compound in the study of protein-protein interactions in complex biological systems. Additionally, this compound could be used to investigate the role of proteins and other biomolecules in disease states, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its unique optical properties and compatibility with biological samples. It has been used to study protein conformational changes, protein-protein interactions, and enzyme activity. The synthesis of this compound has been optimized to achieve high yields and purity. While this compound has some limitations, its advantages make it a valuable tool for research in a wide range of fields. Future research on this compound could lead to the development of new fluorescent probes and a better understanding of complex biological systems.
合成方法
The synthesis of 2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide involves the reaction of 2-amino-5-methylbenzoic acid with 2-methylphenyl isocyanate and 2-hydroxybenzaldehyde. The resulting product is then subjected to cyclization to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
属性
IUPAC Name |
2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-14-7-3-5-9-17(14)21(25)23-16-11-12-20-19(13-16)24-22(26-20)18-10-6-4-8-15(18)2/h3-13H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKXJAQSRWVHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5863468.png)
![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)


![2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5863499.png)


![N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5863528.png)




![N-(3-bromo-4-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5863549.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5863559.png)